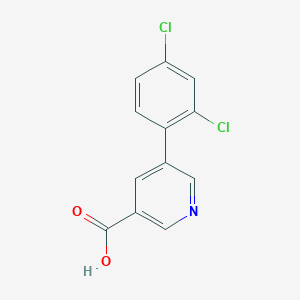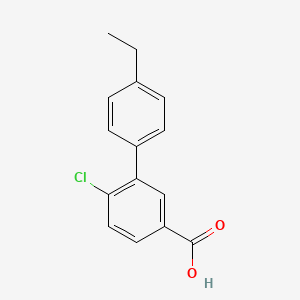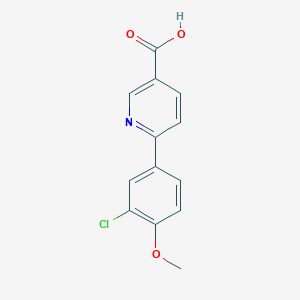
5-(2,4-Dichlorophenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)nicotinic acid, or 5-DCN, is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It has been studied for its potential applications in scientific research, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
5-DCN has been used in a variety of scientific research applications. It has been studied for its potential as a ligand for the nicotinic acetylcholine receptor, as a potential inhibitor of the enzyme acetylcholinesterase, and as a potential inhibitor of the enzyme monoamine oxidase. Additionally, 5-DCN has been studied for its potential role in modulating the activity of the enzyme cyclooxygenase-2.
Mechanism of Action
The mechanism of action of 5-DCN is not yet fully understood. However, it is believed that the compound binds to the nicotinic acetylcholine receptor and inhibits the enzyme acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the synapse. Additionally, 5-DCN may also inhibit the enzyme monoamine oxidase, resulting in an increase in the concentration of monoamines in the synapse.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCN are not yet fully understood. However, it has been shown to increase the concentration of acetylcholine and monoamines in the synapse, which could potentially lead to changes in neurotransmission and behavior. Additionally, 5-DCN has been shown to modulate the activity of the enzyme cyclooxygenase-2, which could potentially lead to changes in inflammation and pain perception.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-DCN in laboratory experiments is its high yield and relatively short reaction time. Additionally, the compound is relatively inexpensive and easy to obtain. However, the exact mechanism of action and biochemical and physiological effects of 5-DCN are not yet fully understood, which can limit its use in laboratory experiments.
Future Directions
There are a number of potential future directions for 5-DCN research. Further studies are needed to better understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, further studies are needed to explore the potential applications of 5-DCN in drug development and clinical research. Finally, further studies are needed to explore the potential of 5-DCN as a tool for understanding the molecular basis of neurological diseases and disorders.
Synthesis Methods
5-DCN can be synthesized by reacting 2,4-dichlorophenol with nicotinic acid in aqueous solution. The reaction is carried out at room temperature and can be completed in approximately three hours. The yield of the reaction is approximately 95%.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLZNOAYFQHCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680888 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261944-60-8 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














